

Spectroscopic and Synthetic Profile of 4-(Trifluoromethoxy)thiobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)thiobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound **4-(Trifluoromethoxy)thiobenzamide**. The information is curated for professionals in chemical research and drug development, offering key data for characterization and synthesis.

Core Spectroscopic Data

The spectroscopic data for **4-(Trifluoromethoxy)thiobenzamide** (C₈H₆F₃NOS) is essential for its identification and characterization. While a complete set of experimentally validated spectra is not readily available in the public domain, the following tables summarize the expected and calculated data based on its chemical structure and information from chemical databases.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ F ₃ NOS	PubChem
Molecular Weight	221.20 g/mol	PubChem
Exact Mass	221.01221947 Da	PubChem[1]

Table 2: Predicted NMR Data

Due to the lack of publicly available experimental spectra, the following are predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 8.0 - 8.2 (br s)	-NH ₂
~ 7.8 - 8.0 (d)	Ar-H (ortho to -C(S)NH ₂)
~ 7.3 - 7.5 (d)	Ar-H (ortho to -OCF ₃)

Table 3: Key Infrared (IR) Spectroscopy Peaks (Predicted)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-3500	N-H stretch	Amine (-NH ₂)
3000-3100	C-H stretch	Aromatic
1600-1650	N-H bend	Amine (-NH ₂)
1450-1600	C=C stretch	Aromatic ring
1200-1300	C-O stretch	Aryl ether
1100-1200	C-F stretch	Trifluoromethoxy
1000-1100	C=S stretch	Thioamide

Experimental Protocols

A detailed experimental protocol for the synthesis of **4-(Trifluoromethoxy)thiobenzamide** is not explicitly published. However, a common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.

Plausible Synthetic Protocol: Thionation of 4-(Trifluoromethoxy)benzamide

This protocol is a generalized procedure based on the known reactivity of Lawesson's reagent with amides.

Materials:

- 4-(Trifluoromethoxy)benzamide
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous Toluene (or other suitable high-boiling solvent like dioxane)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

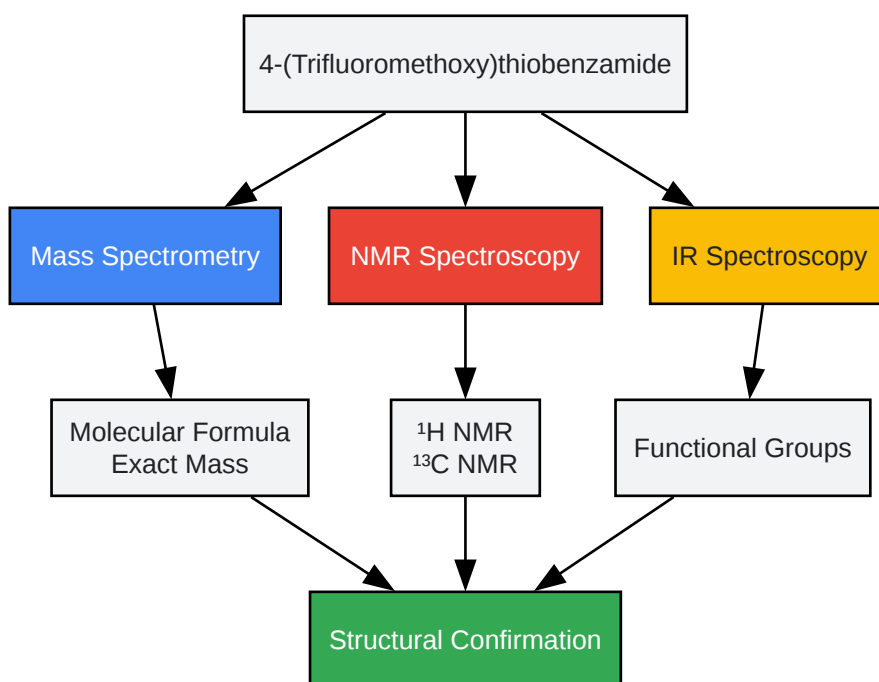
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Trifluoromethoxy)benzamide (1 equivalent) in anhydrous toluene.
- Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove any insoluble byproducts.
- Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **4-(Trifluoromethoxy)thiobenzamide** by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of **4-(Trifluoromethoxy)thiobenzamide** using standard spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of the target compound.

This guide serves as a foundational resource for researchers working with **4-(Trifluoromethoxy)thiobenzamide**. Further experimental validation of the predicted spectroscopic data is recommended for definitive characterization.

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References

- 1. 4-(Trifluoromethoxy)thiobenzamide | C₈H₆F₃NOS | CID 2779333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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